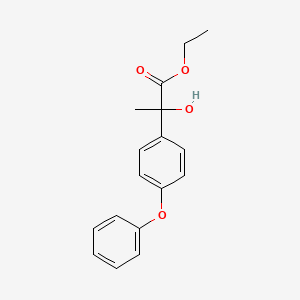

Ethyl 2-(4-phenoxyphenyl)lactate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

132584-17-9 |

|---|---|

Fórmula molecular |

C17H18O4 |

Peso molecular |

286.32 g/mol |

Nombre IUPAC |

ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate |

InChI |

InChI=1S/C17H18O4/c1-3-20-16(18)17(2,19)13-9-11-15(12-10-13)21-14-7-5-4-6-8-14/h4-12,19H,3H2,1-2H3 |

Clave InChI |

NFJAMPAQUJUQEH-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)O |

Origen del producto |

United States |

Contextualization Within Phenoxyphenyl and Lactate Ester Chemistry

Ethyl 2-(4-phenoxyphenyl)lactate integrates two significant chemical functionalities: the phenoxyphenyl group and the lactate (B86563) ester group. The phenoxyphenyl moiety, characterized by a phenyl group linked to another phenyl group via an ether bond, is a recognized "privileged scaffold" in medicinal chemistry. This is due to its presence in numerous biologically active compounds and approved drugs. nih.gov The ether linkage provides a degree of conformational flexibility, while the aromatic rings can engage in various intermolecular interactions.

The lactate ester portion of the molecule is derived from lactic acid, a naturally occurring alpha-hydroxy acid. Ethyl lactate, the ethyl ester of lactic acid, is considered a "green solvent" due to its biodegradability, low toxicity, and derivation from renewable resources. wikipedia.orgresearchgate.net It is an amphiphilic, chiral molecule used in various applications, including as a solvent in organic synthesis, in pharmaceutical preparations, and as a food additive. wikipedia.orgresearchgate.net The combination of the bulky, hydrophobic phenoxyphenyl group with the smaller, more polar ethyl lactate unit in this compound results in a molecule with unique physicochemical properties.

Overview of Existing Academic Literature on Ethyl 2 4 Phenoxyphenyl Lactate and Its Derivatives

The academic literature specifically on Ethyl 2-(4-phenoxyphenyl)lactate is not extensive, suggesting it is a relatively niche compound. Available information primarily consists of its chemical identifiers, such as its CAS number (132584-17-9), and basic physicochemical properties. guidechem.comepa.govchemspider.comnewcny.com

However, research on related structures provides valuable context. For example, studies on phenoxy-containing compounds highlight their potential in various therapeutic areas. nih.gov Research into the synthesis of related 2-oxo-4-phenylbutyrate derivatives, which are key intermediates for cardiovascular drugs, demonstrates the importance of this class of compounds. google.comgoogle.com Furthermore, the broader field of lactate (B86563) ester chemistry is well-documented, with numerous studies on their synthesis and applications. For instance, the aerobic oxidation of ethyl lactate to ethyl pyruvate (B1213749) is a significant area of research due to the importance of ethyl pyruvate as an intermediate in various industries. nih.gov

Significance of the Compound in Advancing Synthetic Organic Chemistry

While direct applications of Ethyl 2-(4-phenoxyphenyl)lactate are not widely reported, its structure presents interesting challenges and opportunities for synthetic organic chemistry. The synthesis of this molecule would likely involve the coupling of a phenoxyphenyl-containing precursor with an ethyl lactate (B86563) derivative or a related three-carbon synthon.

The development of efficient and stereoselective methods for the synthesis of α-hydroxy esters, such as this compound, is an ongoing area of interest. Such methods could be valuable for the preparation of a variety of complex molecules. The presence of a chiral center at the lactate moiety also introduces the possibility of asymmetric synthesis, a key focus in modern organic chemistry.

Research Gaps and Future Directions in Fundamental Chemical Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Complete Molecular Structure (1D and 2D NMR)

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different types of protons and carbons present in this compound. In ¹H NMR, the chemical shift, integration, and multiplicity of the signals reveal the electronic environment, the number of protons, and the neighboring protons for each unique proton in the molecule. For instance, the characteristic doublet of the lactate methyl group and the quartet of the methine proton provide initial structural clues. radiopaedia.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are then used to piece together the molecular framework. COSY experiments establish the connectivity between neighboring protons, while HSQC correlates protons with their directly attached carbon atoms. This combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to the complete elucidation of the molecular structure of this compound.

Below is an interactive table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Lactate CH₃ | 1.42 | 21.5 |

| Lactate CH | 4.28 | 72.3 |

| Ethyl CH₂ | 4.23 | 61.8 |

| Ethyl CH₃ | 1.30 | 14.1 |

| Phenyl C1 (C-O) | - | 155.0 |

| Phenyl C2/C6 (ortho) | 7.00 | 118.5 |

| Phenyl C3/C5 (meta) | 7.35 | 129.8 |

| Phenyl C4 (C-O) | - | 157.2 |

| Phenoxy C1' (C-O) | - | 157.2 |

| Phenoxy C2'/C6' (ortho) | 7.10 | 123.5 |

| Phenoxy C3'/C5' (meta) | 7.35 | 129.8 |

| Phenoxy C4' | 7.18 | 124.0 |

Note: The chemical shifts are predicted values and may vary slightly in experimental conditions.

Stereochemical Assignment via NOESY and Chiral NMR

The lactate unit in this compound contains a stereocenter, meaning the compound can exist as two enantiomers. Determining the absolute configuration of this stereocenter is crucial. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of their bond connectivity. By observing cross-peaks in the NOESY spectrum, the relative stereochemistry of the molecule can be inferred.

For the definitive assignment of the absolute stereochemistry, chiral NMR spectroscopy is employed. This involves the use of chiral solvating agents or chiral derivatizing agents. nih.gov These agents interact with the enantiomers of this compound to form diastereomeric complexes, which exhibit distinct NMR signals. nih.gov By comparing the NMR spectra of the analyte in the presence of the chiral auxiliary to that of known standards, the absolute configuration (R or S) can be determined.

Dynamic NMR Studies for Conformational Analysis

The phenoxyphenyl group and the ethyl ester in this compound can rotate around single bonds, leading to different spatial arrangements or conformations. Dynamic NMR (DNMR) studies are used to investigate this conformational flexibility. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around certain bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. Analysis of these temperature-dependent spectral changes provides valuable information about the energy barriers to conformational interchange and the preferred conformations of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula.

Accurate Mass Determination and Elemental Composition

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the calculation of the elemental composition of the parent ion of this compound. epa.gov The experimentally determined accurate mass is compared to the theoretical masses of all possible elemental formulas, and the formula that best matches the experimental data is assigned.

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₄ |

| Average Mass | 286.327 g/mol epa.gov |

| Monoisotopic Mass | 286.120509 g/mol epa.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to further confirm the molecular structure by analyzing the fragmentation pattern of the molecule. nih.gov In an MS/MS experiment, the parent ion of this compound is selected and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. The masses of these fragment ions provide a "fingerprint" of the molecule, which can be used to confirm its identity and structure. The fragmentation pathways can be predicted and then compared to the experimental MS/MS spectrum. nih.gov For example, common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. The cleavage of the ether bond in the phenoxyphenyl moiety is also a likely fragmentation route.

The table below shows some of the expected major fragment ions for this compound.

| m/z | Proposed Fragment | Formula |

| 213.08 | [M - C₂H₅O₂]⁺ | C₁₄H₁₃O₂⁺ |

| 185.09 | [M - C₃H₅O₃]⁺ | C₁₂H₉O₂⁺ |

| 169.04 | [Phenoxyphenyl]⁺ | C₁₂H₉O⁺ |

| 121.06 | [C₆H₅OC₆H₄]⁺ | C₁₂H₉O⁺ |

| 77.04 | [C₆H₅]⁺ | C₆H₅⁺ |

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing definitive evidence for proposed reaction mechanisms. nih.govscripps.edu In the context of synthesizing this compound, isotopic labels (e.g., ¹³C, ¹⁸O, ²H) could be incorporated into the precursor molecules to elucidate the step-by-step formation of the final product.

For instance, in a typical esterification reaction to form the lactate ester, an ¹⁸O label could be placed on the oxygen atom of the ethanol (B145695) or the carboxylic acid group of 2-(4-phenoxyphenyl)lactic acid. By analyzing the final product using mass spectrometry, the location of the ¹⁸O atom would confirm which oxygen atom is eliminated as water during the reaction, thereby validating the nucleophilic acyl substitution mechanism.

Similarly, to understand the formation of the phenoxyphenyl ether linkage, a key structural component, precursors could be labeled. For example, in a Williamson ether synthesis-type reaction, labeling the oxygen of the phenoxide with ¹⁸O would confirm its role as the nucleophile attacking the carbon backbone. While specific isotopic labeling studies on this compound are not widely available in published literature, the methodology remains a fundamental tool for such mechanistic investigations in organic synthesis. researchgate.netnih.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. researchgate.net These two methods are complementary; IR spectroscopy is particularly sensitive to polar functional groups, while Raman spectroscopy excels in detecting non-polar, symmetric bonds and skeletal vibrations. youtube.comacs.org

Identification of Key Functional Groups

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. Analysis of its IR and Raman spectra would allow for the unambiguous identification of these groups. researchgate.netyoutube.com

Key functional groups and their expected vibrational frequencies include:

Ester Group (C=O and C-O): A strong absorption band corresponding to the carbonyl (C=O) stretch is one of the most prominent features in the IR spectrum of an ester, typically appearing in the range of 1735-1750 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester group would also be visible, usually as strong bands in the 1000-1300 cm⁻¹ region.

Ether Linkage (C-O-C): The asymmetric stretching of the aryl-alkyl ether bond (Ar-O-C) would produce a strong, characteristic band in the IR spectrum, generally around 1230-1270 cm⁻¹. A symmetric stretching band would appear around 1020-1075 cm⁻¹.

Aromatic Rings (C=C and C-H): The presence of two phenyl rings would give rise to several bands. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. arxiv.org Out-of-plane C-H bending vibrations are also characteristic and their position can indicate the substitution pattern of the rings.

Aliphatic C-H Bonds: Stretching and bending vibrations from the ethyl and lactate methyl groups would be observed in the ranges of 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Hydroxyl Group (O-H): The lactate moiety contains a hydroxyl group, which would produce a broad, strong absorption band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, due to hydrogen bonding.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl | O-H | Stretch, H-bonded | 3500 - 3200 (Broad, Strong) | Weak |

| Aliphatic C-H | C-H | Stretch | 3000 - 2850 (Medium-Strong) | Strong |

| Aromatic C-H | C-H | Stretch | 3100 - 3000 (Weak-Medium) | Strong |

| Ester Carbonyl | C=O | Stretch | 1750 - 1735 (Strong) | Medium-Strong |

| Aromatic Rings | C=C | Stretch | 1600 & 1475 (Medium-Weak) | Strong |

| Ether | C-O-C | Asymmetric Stretch | 1270 - 1230 (Strong) | Medium |

| Ester/Alcohol | C-O | Stretch | 1300 - 1000 (Strong) | Medium-Weak |

This table presents representative values based on known data for these functional groups. libretexts.orgresearchgate.netchemicalbook.comyoutube.com

Conformational Polymorphism Studies

Conformational polymorphism refers to the ability of a compound to exist in different crystal structures due to variations in the conformation of its molecules in the solid state. This phenomenon is particularly relevant for flexible molecules like this compound, which has several rotatable single bonds. Vibrational spectroscopy is highly sensitive to such subtle changes in molecular conformation and packing.

In Situ Reaction Monitoring

In situ (in the reaction vessel) vibrational spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. mt.comspectroscopyonline.com By inserting a fiber-optic probe into the reaction mixture, techniques like ReactIR™ (FTIR) or ReactRaman™ can track the concentration changes of reactants, intermediates, and products as the reaction progresses. mt.comyoutube.com

For the synthesis of this compound, for example, via the esterification of 2-(4-phenoxyphenyl)lactic acid with ethanol, in situ IR spectroscopy could be employed. researchgate.netrsc.org The reaction could be monitored by observing the decrease in the broad O-H band of the carboxylic acid and the simultaneous increase in the characteristic C=O ester band around 1740 cm⁻¹. youtube.com This provides real-time kinetic data, helps identify reaction endpoints, and ensures process consistency without the need for offline sampling and analysis. irdg.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. google.fr It provides unequivocal data on bond lengths, bond angles, and the absolute configuration of chiral centers.

Definitive Determination of Molecular Geometry and Stereochemistry

For a chiral molecule like this compound, which contains a stereocenter at the alpha-carbon of the lactate group, X-ray crystallography is the only method that can provide a definitive, unambiguous determination of its solid-state conformation and absolute stereochemistry (R or S configuration).

To perform this analysis, a single, high-quality crystal of the compound is required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis yields an electron density map from which the positions of all atoms in the crystal lattice can be determined with high precision. This would reveal the exact bond angles of the ester and ether linkages, the torsion angles describing the orientation of the two phenyl rings relative to each other, and the absolute configuration of the chiral center. While a crystal structure for this compound is not currently available in public crystallographic databases, this technique remains the definitive method for its solid-state structural elucidation.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, a molecule with both polar and non-polar regions, these interactions are multifaceted. The lactate moiety provides a site for hydrogen bonding through its hydroxyl and carbonyl groups. The phenoxy and phenyl rings, on the other hand, can engage in π-π stacking and van der Waals interactions.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Functional Groups | Expected Impact on Crystal Packing |

| Hydrogen Bonding | Hydroxyl (-OH), Carbonyl (C=O) of the lactate group | Formation of dimers or extended networks, significantly influencing melting point and solubility. |

| π-π Stacking | Phenyl and Phenoxy rings | Contribution to crystal lattice stability through parallel or offset stacking arrangements. |

| Dipole-Dipole Interactions | Ester group (C-O-C) | Orientation of molecules to align dipoles, contributing to the overall lattice energy. |

| Van der Waals Forces | Alkyl chain, entire molecular surface | Ubiquitous, non-directional forces that contribute to the overall cohesion of the crystal. |

Advanced Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable for the assessment of purity and for the isolation of this compound. The choice of method depends on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of this compound. Due to the presence of a chiral center at the C2 position of the lactate moiety, this compound can exist as two enantiomers. Chiral HPLC methods are therefore essential for determining the enantiomeric excess (e.e.), which is a critical parameter in many applications.

A typical HPLC method would employ a chiral stationary phase (CSP) to resolve the enantiomers. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol. The UV detector is suitable for this compound due to the presence of aromatic rings. Method development would involve optimizing the mobile phase composition and flow rate to achieve baseline separation of the enantiomers and any potential impurities. mdpi.com

Table 2: Illustrative HPLC Method Parameters for Enantiomeric Purity of this compound

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity and Impurity Profiling

For the analysis of volatile impurities and for confirming the identity of the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. american.edu The sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

This technique is particularly useful for identifying and quantifying residual solvents from the synthesis or any volatile by-products. The mass spectrum of this compound would be expected to show characteristic fragments corresponding to the lactate, phenoxy, and phenyl moieties. researchgate.net

Preparative Chromatography for Isolation of Target Compounds

When a high-purity sample of this compound is required for further research, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC, using larger columns and higher flow rates to isolate milligrams to grams of the target compound.

The conditions developed for analytical HPLC can often be adapted for preparative scale. The goal is to collect the fraction containing the desired compound while leaving impurities behind. The collected fractions are then evaporated to yield the purified product.

Method Development and Validation for Chemical Analysis

The development and validation of analytical methods are critical to ensure that the results of any analysis are reliable and reproducible. demarcheiso17025.comiosrphr.org This is a systematic process that establishes the performance characteristics of a method.

Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision, Detection Limits)

The validation of an analytical method is a critical process in pharmaceutical research and quality control, ensuring that a specific method is suitable for its intended purpose. fda.gov This process involves a series of experiments to demonstrate that the method is reliable, reproducible, and accurate for the quantitative determination of a specific analyte, such as this compound. The validation characteristics are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which include specificity, linearity, accuracy, precision, and detection limits. demarcheiso17025.com While specific, published validation data for this compound are not widely available, this section details the established procedures and acceptance criteria for validating a typical High-Performance Liquid Chromatography (HPLC) method for such a compound.

Specificity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. iosrphr.org For a method analyzing this compound, this means the chromatographic signal for the main compound should be free from interference from any other substance.

The specificity of an HPLC method is typically demonstrated by separating the main drug peak from potential interferences. This is often achieved by injecting a placebo (a mixture of all formulation excipients without the active ingredient) and demonstrating that no peak is observed at the retention time of this compound. demarcheiso17025.com Furthermore, forced degradation studies—exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light—are performed. researchgate.net The method must be able to resolve the intact drug peak from the peaks of any degradation products that are formed, a key feature of a "stability-indicating" method. The resolution between adjacent peaks is a key measure, with a value greater than 2 typically indicating baseline separation. iosrphr.org

Linearity

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. certified-laboratories.com This confirms that the detector response changes in a linear fashion with changes in analyte concentration.

To establish linearity, a series of at least five standard solutions of this compound at different concentrations are prepared and analyzed. The range typically covers 80% to 120% of the expected test concentration. demarcheiso17025.com A calibration curve is then constructed by plotting the peak area (or other instrument response) against the known concentration of the analyte. The relationship is assessed using statistical methods, most commonly by calculating the coefficient of determination (R²).

Table 1: Representative Linearity Data for an HPLC Method The following data are illustrative for a validated method, as specific experimental results for this compound are not publicly documented.

| Parameter | Acceptance Criterion | Illustrative Result |

| Concentration Range | Typically 50-150% of target | 50 - 150 µg/mL |

| Number of Points | Minimum of 5 | 6 |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |

| Y-intercept | Should be close to zero | 150.3 |

| Slope | - | 12547.2 |

Accuracy

Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. iosrphr.org It is often reported as the percent recovery by the assay of a known, added amount of analyte.

Accuracy is typically assessed by spiking a placebo mixture with known quantities of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A minimum of three replicate determinations at each level are analyzed. The percentage of recovery is then calculated.

Table 2: Representative Accuracy Data The following data are illustrative for a validated method, as specific experimental results for this compound are not publicly documented.

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 80.0 | 79.8 | 99.75% |

| 100% | 100.0 | 100.5 | 100.50% |

| 120% | 120.0 | 119.1 | 99.25% |

| Acceptance Criterion | Typically 98.0% - 102.0% |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. certified-laboratories.com It is usually evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing at least six replicate measurements of the same sample at 100% of the test concentration.

Intermediate Precision: This demonstrates the reliability of the method when used by different analysts, on different days, or with different equipment within the same laboratory.

The precision is expressed as the Relative Standard Deviation (%RSD) of the series of measurements.

Table 3: Representative Precision Data The following data are illustrative for a validated method, as specific experimental results for this compound are not publicly documented.

| Parameter | Acceptance Criterion (%RSD) | Illustrative Result (%RSD) |

| Repeatability (n=6) | ≤ 2.0% | 0.85% |

| Intermediate Precision (Day 1 vs. Day 2) | ≤ 2.0% | 1.15% |

| Intermediate Precision (Analyst 1 vs. Analyst 2) | ≤ 2.0% | 1.30% |

Detection Limits

Detection limits are the lowest amounts of an analyte in a sample that can be detected and quantified with acceptable accuracy and precision. They are defined as the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). scispace.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision. It is often estimated based on a signal-to-noise ratio of 3:1. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The LOQ is commonly established using a signal-to-noise ratio of 10:1 or by demonstrating that the analyte can be quantified with a defined precision (%RSD typically ≤ 10%). demarcheiso17025.com

These limits are crucial for the analysis of impurities or degradation products, where analytes are present at very low concentrations.

Table 4: Representative Detection Limit Data The following data are illustrative for a validated method, as specific experimental results for this compound are not publicly documented.

| Parameter | Method of Determination | Illustrative Result |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 µg/mL |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.

For a flexible molecule like this compound, multiple low-energy arrangements, or conformers, can exist due to rotation around single bonds. A conformational analysis is performed to identify these stable conformers and their relative energies. Key rotational bonds in this compound include the C-O bond of the ether linkage and the C-C and C-O bonds associated with the ethyl ester group. Theoretical calculations would indicate the existence of several stable conformers, with their relative abundance in a given environment depending on the solvent and temperature.

Table 1: Example of Calculated Relative Energies for Hypothetical Conformers of this compound (Note: This table is illustrative and does not represent published experimental or computational data.)

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) |

| 1 | 180 (anti-periplanar) | 0.00 |

| 2 | 60 (gauche) | 1.25 |

| 3 | -60 (gauche) | 1.25 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This orbital represents the outermost electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: This is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor. Regions with high LUMO density are prone to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the delocalized π-systems of the phenyl and phenoxy rings are expected to contribute significantly to the frontier orbitals.

Table 2: Example of Calculated Frontier Orbital Energies for this compound (Note: This table is illustrative and does not represent published experimental or computational data.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The distribution of electrons within a molecule is rarely uniform, leading to regions that are more positive or negative. This charge distribution can be quantified by calculating atomic charges and visualized using an electrostatic potential (ESP) map. ambermd.orgnih.gov The ESP map plots the electrostatic potential onto the molecule's electron density surface, providing an intuitive guide to its reactive behavior. readthedocs.ionih.gov

For this compound, an ESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl (C=O) and ether linkages, indicating these are sites for favorable interactions with electrophiles or positive charges.

Positive Potential (Blue): Potentially around the hydroxyl proton and parts of the ethyl group.

Neutral Potential (Green): Associated with the nonpolar aromatic rings.

This information is critical for understanding non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.

Molecular Dynamics (MD) Simulations

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This allows for the study of dynamic processes and the influence of the environment, such as a solvent.

MD simulations provide a dynamic picture of a molecule's conformational flexibility. By simulating the molecule in a solvent like water or an organic medium, one can observe how it twists and turns over time, sampling different conformations. Studies on the related molecule ethyl lactate have shown that strong intermolecular hydrogen bonds form between the molecule and water. nih.gov Similar interactions would be expected for this compound, influencing its solubility and dynamic behavior in aqueous environments. The simulation can track how the molecule's shape changes, providing insights into its average structure and flexibility in solution.

MD simulations are particularly useful for studying how multiple molecules interact with each other. For this compound, these simulations could explore its tendency to aggregate or self-assemble in solution. nih.gov The primary intermolecular forces at play would be:

Van der Waals forces: Particularly between the large, nonpolar aromatic rings.

Dipole-dipole interactions: Involving the polar ester group.

Pi-stacking: Potential interactions between the phenyl rings of adjacent molecules.

By simulating a system with many molecules, one can observe whether they remain dispersed or form clusters, which is crucial for understanding properties like solubility and the formation of larger structures.

Theoretical and Computational Studies of this compound

This article explores the application of modern theoretical and computational chemistry techniques to the study of this compound. These in silico methods provide deep insights into the molecule's behavior, from its reactivity to its potential material properties, complementing and guiding experimental research.

Future Research Directions and Challenges in Ethyl 2 4 Phenoxyphenyl Lactate Chemistry

Development of Novel, More Efficient, and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to chiral molecules is a cornerstone of modern organic chemistry. For ethyl 2-(4-phenoxyphenyl)lactate, future efforts will likely focus on moving beyond traditional chemical synthesis towards more sustainable and selective methods.

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. nih.govmdpi.comchemrxiv.org The application of enzymes, particularly lipases, in the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral esters is a promising avenue for producing specific enantiomers of this compound. nih.govmdpi.com

Future research in this area will likely involve:

Screening and Engineering of Enzymes: Identifying or engineering lipases or other hydrolases with high activity and enantioselectivity towards 2-(4-phenoxyphenyl)lactic acid or its esters. nih.govmdpi.com The goal is to achieve high enantiomeric excess (ee) and conversion rates.

Dynamic Kinetic Resolution: Developing dynamic kinetic resolution processes where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. core.ac.uk

Whole-Cell Biocatalysis: Utilizing whole microbial cells, which can co-factor regenerate and may offer a more cost-effective and stable catalytic system compared to isolated enzymes. mdpi.com

A key challenge will be to find or engineer enzymes that can efficiently accommodate the bulky phenoxyphenyl substituent. The table below illustrates potential enzyme classes and their relevance.

| Enzyme Class | Potential Application in this compound Synthesis | Key Challenges |

| Lipases | Enantioselective esterification of 2-(4-phenoxyphenyl)lactic acid or hydrolysis of its racemic ester. nih.govmdpi.com | Substrate specificity for the bulky phenoxyphenyl group; achieving high enantioselectivity. |

| Esterases | Similar to lipases, for enantioselective hydrolysis or esterification. | Broader substrate scope may lead to lower selectivity compared to specialized lipases. |

| Dehydrogenases | Asymmetric reduction of a corresponding α-keto ester (ethyl 2-oxo-2-(4-phenoxyphenyl)acetate) to the chiral α-hydroxy ester. | Requires a suitable keto-precursor and efficient cofactor regeneration system. |

Electrosynthesis and Photoredox Catalysis

Electrosynthesis and photoredox catalysis represent cutting-edge, sustainable approaches to organic synthesis that utilize electricity or light as traceless reagents, minimizing waste generation. youtube.com

Electrosynthesis: The electrochemical synthesis of esters from carboxylic acids is a known process. google.com Future research could explore the direct electrochemical esterification of 2-(4-phenoxyphenyl)lactic acid. A more advanced approach would be the electrochemical α-arylation to form the phenoxy ether bond. While methods for the α-arylation of ketones have been developed electrochemically, their extension to α-hydroxy esters remains a challenge. rsc.orgresearchgate.netresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the formation of various chemical bonds under mild conditions. youtube.com Research in this area could focus on:

C-O Cross-Coupling: Developing photoredox-catalyzed methods for the formation of the diaryl ether linkage, a key structural motif in this compound.

Radical-Mediated Functionalization: Exploring photoredox-generated radical intermediates for the synthesis or modification of the lactate (B86563) backbone. rsc.orgbeilstein-journals.orgrsc.orgnih.gov

The table below summarizes potential photocatalytic strategies.

| Catalytic Approach | Reaction Type | Potential for this compound Synthesis |

| Electrosynthesis | Anodic Esterification | Direct conversion of 2-(4-phenoxyphenyl)lactic acid to its ethyl ester. google.com |

| Photoredox Catalysis | C-O Cross-Coupling | Formation of the phenoxyphenyl ether bond from suitable precursors. |

| Photoredox Catalysis | Radical Acylation | Introduction of the lactate side chain onto the phenoxyphenyl scaffold. rsc.org |

Advanced Characterization of Reactivity and Mechanism

A thorough understanding of reaction mechanisms and reactivity is crucial for optimizing existing synthetic methods and discovering new transformations.

In Situ Spectroscopic Studies of Reaction Intermediates

The identification and characterization of transient reaction intermediates are key to elucidating reaction pathways. In situ and operando spectroscopic techniques, which allow for the monitoring of reactions as they occur, are invaluable tools for this purpose. wikipedia.orgacs.orgnumberanalytics.comrsc.orgchimia.ch

Future research should employ techniques such as:

ReactIR (In Situ FTIR): To monitor the concentration changes of reactants, products, and key intermediates in real-time, providing kinetic data and mechanistic insights.

Operando Raman and NMR Spectroscopy: To obtain detailed structural information about catalytic species and intermediates under actual reaction conditions. wikipedia.org

These studies will be critical for understanding the mechanisms of the novel synthetic methods proposed in section 6.1, such as identifying the active catalytic species in a photoredox cycle or observing the formation of enzyme-substrate complexes in biocatalysis.

High-Throughput Experimentation for Reaction Discovery

High-Throughput Experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates, accelerating the discovery and optimization of new reactions. mpg.desigmaaldrich.comethz.chmdpi.comwiley.com For the synthesis of this compound, HTE can be applied to:

Catalyst Screening: Rapidly screen libraries of catalysts (e.g., different ligands for a metal catalyst, or various enzyme variants) to identify the most active and selective candidates. sigmaaldrich.commdpi.com

Reaction Optimization: Systematically and rapidly evaluate the effects of various reaction parameters such as temperature, solvent, and reagent concentration on the yield and selectivity of a reaction.

The data generated from HTE, when combined with data science and machine learning, can help to identify complex structure-activity relationships and guide the rational design of new catalysts and reaction conditions. ethz.ch

Elucidation of Structure-Property Relationships for Targeted Applications

Understanding how the molecular structure of this compound and its analogs influences their physical, chemical, and biological properties is essential for designing molecules with specific applications in mind. Many phenoxyalkanoic acids are known for their herbicidal activity. mst.dkresearchgate.netmdpi.commdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in this area. mst.dknih.govqsartoolbox.orgulm.ac.id By correlating structural descriptors with observed properties, QSAR models can predict the activity of new, unsynthesized compounds.

Future research should focus on:

Synthesis of Analog Libraries: Creating a diverse set of derivatives of this compound with variations in the substitution pattern on both aromatic rings and modifications to the lactate moiety.

Systematic Property Evaluation: Measuring key physicochemical properties (e.g., solubility, lipophilicity) and biological activities (e.g., herbicidal, fungicidal, or pharmaceutical activity) for the synthesized analogs.

QSAR Modeling: Developing robust QSAR models to identify the key structural features that govern the desired properties. mst.dknih.gov This will enable the targeted design of new compounds with enhanced performance for specific applications.

The table below outlines a hypothetical QSAR study design.

| Structural Variation | Property to be Evaluated | Potential Application |

| Substituents on the terminal phenyl ring | Herbicidal activity against various weed species | Agrochemicals |

| Substituents on the central phenyl ring | Antifungal activity | Agrochemicals, Materials Science |

| Ester group modification (e.g., methyl, propyl) | Bioavailability and metabolic stability | Pharmaceuticals, Agrochemicals |

| Chirality of the lactate center | Enantiomer-specific biological activity | Pharmaceuticals, Agrochemicals |

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of novel, efficient, and sustainable chemical processes and products.

Designing Analogues with Tunable Chemical and Physical Properties

A primary avenue for future research involves the strategic design and synthesis of analogues of this compound to achieve specific, tunable properties. The inherent structure of the molecule, featuring a phenoxy group, a central phenyl ring, and a lactate ester moiety, offers multiple points for modification.

Strategies for Analogue Design:

Substitution on Aromatic Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro, or amino groups) onto either the phenyl or the phenoxy ring can significantly alter the electronic and steric properties of the molecule. For instance, the synthesis of phenoxyphenyl derivatives with different substituents has been a strategy to modulate biological activity in other contexts. nih.govnih.govgoogle.com This approach could be used to fine-tune properties like solubility, melting point, and reactivity.

Modification of the Ether Linkage: Replacing the oxygen atom of the ether linkage with sulfur (to create a phenylthiophenyl derivative) or other linkers could create compounds with different bond angles and electronic characteristics, potentially impacting their thermal stability and chemical reactivity. researchgate.net

Alteration of the Lactate Ester Group: Varying the alcohol used for esterification (e.g., using longer chain or branched alcohols instead of ethanol) would modify the molecule's lipophilicity and volatility. Furthermore, the chiral center at the lactate portion offers opportunities for stereoselective synthesis to isolate enantiomers that may possess unique properties. The synthesis of various lactate esters from lactic acid oligomers is a well-established field that can be leveraged for this purpose. mdpi.comresearchgate.net

These design strategies aim to create a library of compounds with a spectrum of properties, enabling the selection of the optimal analogue for a specific application, be it in materials science, as a specialty solvent, or in other functional contexts. rsc.orgresearchgate.net

Predictive Modeling for Performance Optimization

As the library of potential analogues grows, synthesizing and testing each one becomes impractical. Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) models, presents a significant opportunity to accelerate the discovery process.

Implementation for this compound Analogues:

Data Set Generation: A training set of synthesized analogues of this compound with experimentally measured properties (e.g., melting point, boiling point, solubility, thermal stability) would be required. researchgate.net

Descriptor Calculation: For each molecule in the training set, a wide range of molecular descriptors would be calculated using specialized software.

Model Development: Statistical methods or machine learning algorithms would be used to build a model that links the descriptors to the property of interest. Such models have been successfully developed for predicting the properties of various aromatic compounds and esters. acs.orgresearchgate.net

Validation and Prediction: The model's predictive power would be validated using an external test set of compounds. Once validated, the model could be used to screen a large virtual library of potential analogues, prioritizing the most promising candidates for synthesis.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, from planning synthetic routes to designing novel materials. mdpi.comresearchgate.net For a specialty chemical like this compound, these tools offer powerful new capabilities.

AI-Driven Retrosynthesis and Reaction Prediction

For this compound and its future analogues, AI retrosynthesis platforms could:

Identify Novel Synthetic Routes: Suggest alternative and potentially more efficient or cost-effective ways to synthesize the core phenoxyphenyl lactate structure.

Optimize Reaction Conditions: Predict the optimal solvents, catalysts, and temperatures for each step in a synthetic sequence, reducing the need for extensive empirical optimization. revvitysignals.com

Assess Synthetic Feasibility: Evaluate the likely success of a proposed synthetic route for a novel analogue before committing laboratory resources.

Machine Learning for Property Prediction and Materials Design

Beyond QSPR, more advanced machine learning models, including deep learning and graph neural networks, are being used to predict a wide array of molecular properties with increasing accuracy. acs.orgsciencedaily.comillinois.edu These models can learn complex relationships between a molecule's structure and its functional performance directly from data, without the need for pre-defined descriptors. acs.org

In the context of this compound, ML could be applied to:

Accelerate Materials Discovery: By training a model on a dataset of known aromatic esters and their properties, researchers could rapidly screen virtual libraries of analogues to identify candidates with desired characteristics, such as specific thermal properties for use as phase change materials. researchgate.net

De Novo Design: Generative ML models can design entirely new molecules that are optimized for a specific property. Such models could propose novel phenoxyphenyl-based structures with enhanced performance characteristics.

Improve Predictive Accuracy: ML models can often outperform traditional QSPR methods, especially when dealing with complex, non-linear relationships between structure and property. nih.gov

Exploring Novel Unconventional Applications

While the known applications of lactate esters are primarily as "green" solvents and chemical intermediates, the unique structure of this compound, with its combination of an ether linkage and an ester group, suggests potential for more unconventional roles. europa.euresearchgate.net

Role in Advanced Catalytic Systems

The phenoxyphenyl moiety within the molecule presents intriguing possibilities for its use in catalysis. Aromatic ethers have been shown to play a role in modulating the electronic properties of catalysts. nih.govacs.org

Potential Catalytic Roles:

Ligand for Homogeneous Catalysis: The oxygen atoms in the ether and ester groups could act as coordination sites for metal ions, allowing the molecule to function as a ligand in homogeneous catalysis. The electronic properties of the ligand, and thus the activity of the metal center, could be tuned by modifying the substituents on the aromatic rings.

Precursor for Heterogeneous Catalysts: The molecule could serve as a precursor for creating carbon-supported metal catalysts. For example, carbon-encapsulated metal catalysts, where aromatic ethers in the carbon shell can enhance catalytic performance, are an active area of research. nih.govacs.org The pyrolysis of this compound in the presence of a metal salt could yield a functional catalytic material.

Organocatalyst: While more speculative, derivatives of the molecule could potentially be designed to act as organocatalysts, where the specific arrangement of functional groups facilitates a chemical transformation without the need for a metal.

Significant research would be required to explore these possibilities, starting with computational studies to model the interaction of the molecule with metal centers, followed by the synthesis and testing of potential catalytic systems. The development of catalysts from esters and ethers is an emerging field with considerable potential. sciencedaily.comillinois.edu

Application in Sensor Technology or Imaging Probes

The lactate moiety in this compound offers a potential recognition element for sensor applications, particularly for detecting lactate, a significant biomarker. nih.govnih.gov Research into lactate sensing is a burgeoning field, with applications ranging from monitoring athletic performance to clinical diagnostics. mdpi.comchemrxiv.org

Future research could explore the viability of this compound or its derivatives as a component in sensor systems. One approach could involve its use in electrochemical sensors. nih.gov In such a system, the lactate component could be a substrate for lactate oxidase, an enzyme that catalyzes the oxidation of lactate to pyruvate (B1213749), generating an electrical signal. nih.gov The phenoxyphenyl group might be functionalized to immobilize the molecule onto an electrode surface or to modulate its electronic properties.

Another potential application lies in the development of optical sensors or imaging probes. Genetically encoded biosensors have been developed to visualize lactate dynamics within and between cells using fluorescence. nih.gov While these are protein-based, small-molecule fluorescent probes for lactate are also an area of interest. The phenoxyphenyl group of this compound could potentially be modified to incorporate a fluorophore, creating a probe that changes its fluorescence properties upon interaction with lactate or lactate-related enzymes.

A recent study highlighted a novel sensor for ethyl lactate using a phononic crystal-based T-shape structure, demonstrating high sensitivity and a high-quality factor. bohrium.com This indicates the feasibility of detecting lactate esters, and a similar principle could be adapted for this compound. The performance characteristics of such a hypothetical sensor are presented in the table below, based on the ethyl lactate sensor. bohrium.com

| Performance Metric | Reported Value for an Ethyl Lactate Sensor |

| Quality Factor | 198,118 |

| Sensitivity (Hz) | 7885 |

| Figure of Merit | 603 |

| Signal to Noise Ratio | 177 |

| Resolution (Hz) | 17.5 |

| Insertion Loss (dB) | -1.67 |

This table presents data for a sensor designed for ethyl lactate, illustrating the potential performance metrics that could be targeted for a sensor based on this compound. bohrium.com

Challenges in this area would include synthesizing a functional probe, ensuring its specificity for lactate, and achieving sufficient sensitivity and a good signal-to-noise ratio for practical applications. bohrium.com

Addressing Scalability and Industrial Feasibility of Synthesis

The industrial production of fine chemicals like this compound requires scalable, efficient, and economically viable synthesis routes. The traditional batch synthesis methods often face challenges in terms of heat and mass transfer, reaction control, and safety, especially for exothermic reactions. nih.gov

Continuous flow chemistry offers a promising alternative to batch processing for the synthesis of esters like this compound. d-nb.infopatsnap.com This technology provides enhanced control over reaction parameters, improved safety, and potential for process intensification. nih.gov For the synthesis of ethyl lactate, continuous processes have been developed that demonstrate high efficiency. google.com

A continuous flow process for this compound would likely involve the esterification of 2-(4-phenoxyphenyl)lactic acid with ethanol (B145695). The key aspects to consider for developing such a process would include:

Reactor Type: Plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs) could be employed. d-nb.info For an esterification reaction, a PFR might be preferred to achieve high conversion.

Catalyst: The choice of catalyst is crucial. Homogeneous acid catalysts like sulfuric acid or methanesulfonic acid have been used for ethyl lactate synthesis. google.com However, for a continuous process, a solid acid catalyst would be advantageous as it simplifies purification and allows for catalyst recycling.

Process Intensification: Techniques like reactive distillation, where the reaction and separation of products occur in the same unit, could significantly improve the efficiency of the synthesis by continuously removing the water byproduct and driving the reaction equilibrium towards the product. patsnap.com

The development of a continuous flow synthesis for a related compound, ibuprofen, highlights the potential for multi-step reactions to be performed in a continuous manner, which could be relevant if the synthesis of the 2-(4-phenoxyphenyl)lactic acid precursor is also considered. google.com

The industrial feasibility of this compound production is intrinsically linked to its economic viability and environmental footprint. A comprehensive techno-economic analysis (TEA) and life cycle assessment (LCA) would be necessary to evaluate its large-scale production. ohio-state.eduelsevierpure.com

Economic Considerations:

The production cost of this compound would be influenced by several factors, including:

Raw Material Costs: The cost of the starting materials, namely a derivative of 4-phenoxyphenol (B1666991) and a lactate source, would be a major contributor.

Capital Expenditure (CAPEX): The initial investment in equipment, particularly for a continuous flow setup, would need to be assessed.

Operating Expenditure (OPEX): This includes energy consumption, catalyst costs, solvent use, and waste treatment.

Studies on ethyl lactate production have shown that the choice of feedstock (e.g., corn-based lactic acid) and the production pathway significantly impact the minimum selling price. ohio-state.edu A similar analysis for this compound would be crucial.

Environmental Impact:

The principles of green chemistry are increasingly important in the chemical industry. uobasrah.edu.iq An LCA of the production process would evaluate its environmental impact across various categories, such as global warming potential and eutrophication potential. ohio-state.edu Key areas for consideration include:

Solvent Selection: Utilizing green solvents would be a key objective. uobasrah.edu.iq

Energy Efficiency: Continuous flow processes can often lead to reduced energy consumption compared to batch processes. researchgate.net

Waste Generation: Minimizing byproducts and developing efficient purification methods are essential to reduce the environmental burden.

A comparative analysis of different synthesis routes (e.g., conventional batch vs. continuous flow) would be necessary to identify the most sustainable and economically favorable option for the large-scale production of this compound. elsevierpure.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes and characterization methods for Ethyl 2-(4-phenoxyphenyl)lactate in academic settings?

this compound can be synthesized via esterification of the corresponding lactic acid derivative with ethanol, typically catalyzed by acids (e.g., sulfuric acid) or enzymatic methods. Key characterization steps include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the ester group and aryl substituents (e.g., phenoxyphenyl).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.

- Infrared Spectroscopy (IR) : To confirm ester carbonyl (C=O) stretching (~1740 cm⁻¹) and hydroxyl (O–H) interactions if present .

- Chromatographic Purity Analysis : Use HPLC or GC with standards to ensure >95% purity.

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified under EU Regulation (EC) No. 1272/2008 as:

- Skin Sensitizer (Category 1, H317) : Use nitrile gloves and avoid skin contact.

- Aquatic Hazard (H400, H410) : Dispose of waste via approved hazardous waste protocols.

- Recommended PPE : Lab coat, goggles, and fume hood for aerosol mitigation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- ¹H/¹³C NMR : Identify the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), phenoxyphenyl protons (δ ~6.8–7.5 ppm), and lactate backbone (δ ~4.1 ppm for CH–O).

- X-ray Crystallography : For crystalline samples, resolve intramolecular hydrogen bonding (e.g., O–H⋯O=C) and confirm stereochemistry .

- Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution, particularly for solvent applications .

Advanced Research Questions

Q. How do intra- and intermolecular hydrogen bonding networks influence the physicochemical properties of this compound?

- Computational Analysis : Use Density Functional Theory (DFT) to model hydrogen bonding (e.g., O–H⋯O=C) and assess bond lengths (1.95–2.1 Å) and angles. Molecular Dynamics (MD) simulations reveal competitive intramolecular vs. intermolecular interactions, affecting solvent polarity and viscosity .

- Experimental Validation : Dielectric Relaxation Spectroscopy (DRS) quantifies multimer formation (e.g., dimers, trimers) in liquid states, correlating with free volume and viscosity .

Table 1 : Hydrogen Bonding Parameters from AIM/NBO Analysis (DFT)

| Interaction Type | ρ (BCP, a.u.) | ∇²ρ (a.u.) | E(2) (kcal/mol) |

|---|---|---|---|

| O–H⋯O (Hydroxyl-Carbonyl) | 0.023 | 0.089 | 3.74–3.82 |

| O–H⋯O (Hydroxyl-Hydroxyl) | 0.027 | 0.096 | 8.18 |

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔHvap) for this compound?

Q. What experimental designs are optimal for measuring pressure-volume-temperature (PVT) and viscosity profiles of this compound?

- PVT Apparatus : Use a vibrating-tube densimeter for high-precision density measurements (0.1–70 MPa, 278–358 K). Fit data to the Sanchez-Lacombe equation to derive free volume and packing efficiency .

- Viscometry : Employ falling-ball or capillary viscometers for dynamic viscosity (η) under isothermal/isobaric conditions. Fit results to the Vogel-Fulcher-Tammann equation to account for non-Arrhenius behavior at low temperatures .

Table 2 : Key PVT Parameters (Sanchez-Lacombe EOS)

| Parameter | Value |

|---|---|

| Hard-core volume (υ*r) | 0.815 cm³/g |

| Free volume (VF) | 0.12–0.25 cm³/g (278–358 K) |

Q. How does the phenoxyphenyl substituent impact the solvent efficacy and biodegradability of this compound compared to ethyl lactate?

- Solvent Performance : The aromatic group enhances π-π interactions, improving solubility for polyaromatic compounds. However, steric hindrance reduces H-bonding capacity, lowering polarity .

- Biodegradability : Esterase-mediated hydrolysis is slower due to steric effects, but metabolites (phenoxyphenyl lactic acid) show lower ecotoxicity (LC50 >100 mg/L) compared to petrochemical solvents .

Q. What computational strategies are effective for predicting phase equilibria and molecular aggregation of this compound?

- Molecular Dynamics (MD) : Use OPLS-AA forcefields to simulate radial distribution functions (RDFs) for H-bonding sites (e.g., O7–H8⋯O10).

- Monte Carlo/Gibbs Ensemble : Predict vapor-liquid equilibria and critical points for process design .

- AIM/NBO Analysis : Quantify charge transfer (nO→σ*O–H) and bond critical points (BCP) to compare dimer vs. trimer stability .

Q. How can researchers mitigate experimental artifacts in dielectric relaxation spectroscopy (DRS) studies of this compound?

Q. What are the implications of the EU’s harmonized hazard classification (R43, H410) for Ecotoxicity studies of this compound?

- Aquatic Toxicity Testing : Follow OECD 201/202 guidelines for algae/daphnia acute toxicity (EC50 <1 mg/L requires mitigation strategies).

- QSAR Modeling : Predict biodegradation pathways using EPI Suite to align with REACH compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.